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molecular formula C8H13NO5 B042279 Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate CAS No. 29655-79-6

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

Cat. No. B042279
M. Wt: 203.19 g/mol
InChI Key: WFXMDHFQXBWTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026324B2

Procedure details

To a solution of N-ethoxycarbonylmethyl-oxalamic acid ethyl ester (84.0 g, 414 mmol) 2–1 in 2-propanol (500 mL) was added aminoacetaldehyde dimethyl acetal (45.7 g, 435 mmol) in one portion. After stirring overnight at room temperature, the reaction mixture was concentrated to a thick orange oil. This thick slurry was diluted with 2-propanol (300 mL) and the solid was broken up with a spatula. Filtration afforded a solid which was further rinsed with an additional portion of 2-propanol. Removal of residual 2-propanol was accomplished via high vacuum to afford a light orange solid: 1H NMR (CDCl3) δ 7.82 (br s, 1H), 7.50 (br s, 1H), 4.41 (t, 1H, 5.3 Hz), 4.24 (q, 2H, 7.1 Hz), 4.09 (d, 2H, 5.9 Hz), 3.47 (dd, 2H, 5.3, 6.2 Hz), 3.40 (s, 6H), 1.30 (t, 3H, 7.1 Hz).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:14])[C:5]([NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:6])C.[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][NH2:19]>CC(O)C>[CH3:13][CH2:12][O:11][C:9]([CH2:8][NH:7][C:5]([C:4]([NH:19][CH2:18][CH:17]([O:20][CH3:21])[O:16][CH3:15])=[O:14])=[O:6])=[O:10]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C(C)OC(C(=O)NCC(=O)OCC)=O
Name
Quantity
45.7 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to a thick orange oil
ADDITION
Type
ADDITION
Details
This thick slurry was diluted with 2-propanol (300 mL)
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
afforded a solid which
WASH
Type
WASH
Details
was further rinsed with an additional portion of 2-propanol
CUSTOM
Type
CUSTOM
Details
Removal of residual 2-propanol
CUSTOM
Type
CUSTOM
Details
to afford a light orange solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CCOC(=O)CNC(=O)C(=O)NCC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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